3-Bromo-4-chloro-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-6-methoxyquinoline consists of a quinoline ring system with bromo, chloro, and methoxy substituents . The empirical formula is C10H7BrClNO and the molecular weight is 272.53 .Physical and Chemical Properties Analysis
This compound is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis of Antibiotics and Antimicrobial Compounds
Halogenated quinolines, including compounds closely related to 3-Bromo-4-chloro-6-methoxyquinoline, have been utilized extensively in the synthesis of novel antibiotics and antimicrobial agents. For instance, Flagstad et al. (2014) presented a practical and scalable method for synthesizing halogenated methoxyquinolines, which are key building blocks in antimicrobial drug discovery (Flagstad et al., 2014). These compounds exhibit a broad range of biological activities, making them valuable for developing new therapeutic agents.
Structural and Conformational Analysis
The structural and electronic features of halogenated quinolines have been the subject of extensive research. Zhou et al. (2022) conducted a detailed study on the synthesis, crystal structure, and density functional theory (DFT) analysis of compounds similar to this compound. Their work provided insights into the molecular structures, electronic properties, and potential reactivity of these compounds, which is crucial for designing molecules with desired biological activities (Zhou et al., 2022).
Drug Discovery and Development
In drug discovery, intermediates like this compound play a pivotal role in synthesizing more complex molecules. Sun Tie-min (2009) reported the synthesis of a quinoline derivative with potential anti-TB activity, demonstrating the critical role of halogenated quinolines in developing novel therapeutic agents (Sun Tie-min, 2009).
Safety and Hazards
3-Bromo-4-chloro-6-methoxyquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H301 - H318, which mean it is toxic if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310, which include wearing protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, rinse mouth, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
3-bromo-4-chloro-6-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOZOXSMAFCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671162 |
Source
|
Record name | 3-Bromo-4-chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-29-6 |
Source
|
Record name | 3-Bromo-4-chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1203579-29-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.